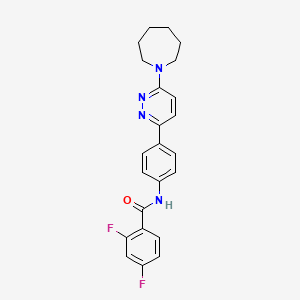
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C23H22F2N4O and its molecular weight is 408.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The compound features several key structural components:
- Azepane ring : A seven-membered saturated heterocyclic ring.
- Pyridazine moiety : A six-membered ring containing two nitrogen atoms.
- Difluorobenzamide group : A benzene ring substituted with two fluorine atoms and an amide functional group.
This unique structure contributes to the compound's biological activity by enabling interactions with various molecular targets within biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the azepane and pyridazine intermediates through cyclization reactions.
- Coupling reactions to attach the azepane to the pyridazine.
- Introduction of the difluorobenzamide group , which may involve reaction with fluorinated benzoyl chlorides.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds structurally related to this compound. For instance, compounds with similar scaffolds have demonstrated:
- Inhibition of cell proliferation : Certain derivatives have shown significant cytotoxicity against various cancer cell lines, including HeLa cells, with IC50 values in the low micromolar range .
- Induction of apoptosis : Mechanistic studies indicate that these compounds can induce programmed cell death in cancer cells by disrupting DNA replication and transcription processes. This is often mediated through interactions with topoisomerase II, leading to increased DNA damage and apoptosis .
The mechanism by which this compound exerts its effects involves several key pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation, such as topoisomerases.
- DNA Interaction : It has been observed that related compounds bind to double-stranded DNA, potentially interfering with replication and transcription processes .
- Cell Cycle Arrest : Some studies report that these compounds can induce G2/M phase arrest in cancer cells, further contributing to their anticancer effects .
Research Findings and Case Studies
A variety of studies have explored the biological activity of compounds related to this compound. Below is a summary of significant findings:
| Study | Compound | Biological Effect | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 8ad | Induces apoptosis | HeLa | 2 | |
| 8cf | Inhibits proliferation | HeLa | 1.5 | |
| Kenpaullone | Topo II inhibition | HeLa | 0.5 |
These findings indicate a promising avenue for developing new anticancer agents based on this compound's structure.
Propiedades
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-17-7-10-19(20(25)15-17)23(30)26-18-8-5-16(6-9-18)21-11-12-22(28-27-21)29-13-3-1-2-4-14-29/h5-12,15H,1-4,13-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIRENAZVVQAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














